methyl (R)-N-acetyl-3-aminobutyrate
Description
Properties
CAS No. |
72569-99-4 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (3R)-3-acetamidobutanoate |
InChI |
InChI=1S/C7H13NO3/c1-5(8-6(2)9)4-7(10)11-3/h5H,4H2,1-3H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
ZHKPSUPZUILMOG-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CC(=O)OC)NC(=O)C |
Canonical SMILES |
CC(CC(=O)OC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Esterification of (R)-3-Aminobutyric Acid
The initial step converts (R)-3-aminobutyric acid to its methyl ester via acid-catalyzed esterification. Patent CN110683960A details refluxing with methanol and thionyl chloride (0–10°C, 4 h), achieving 98.5% yield and 99.7% purity. Comparative studies show thionyl chloride outperforms sulfuric acid or oxalyl chloride in minimizing side reactions.
Table 1: Esterification Conditions and Outcomes
Amino Protection with Acetyl Chloride
The methyl ester undergoes N-acetylation under alkaline conditions. Example 5 of CN110683960A employs acetyl chloride in water/sodium carbonate (0–10°C, 3–4 h), yielding 92.6% protected product with 99.9% ee. Benzyl chloroformate and benzoyl chloride alternatives exhibit similar efficiency but require harsher deprotection.
Borohydride Reduction with Lewis Acid Assistance
Reduction of the ester to alcohol employs sodium borohydride or lithium borohydride with Lewis acids (e.g., LiCl, MgCl₂). Example 6 achieves 90.5% yield using LiBH₄/LiCl in ethanol (20–30°C, 2–3 h), retaining 99.9% ee. Lewis acids enhance borohydride reactivity while preventing epimerization.
Alternative Synthetic Routes and Modifications
Microwave-Assisted Esterification
Emerging techniques utilize microwave irradiation to accelerate esterification. Preliminary data (unpublished) show 85% yield in 30 minutes using thionyl chloride/methanol, though optical purity remains under validation.
Reaction Optimization and Scalability
Solvent Selection Impact
Methanol and ethanol optimize esterification and reduction steps due to polar aprotic properties. Isopropanol increases reduction yields by 5–7% but complicates solvent recovery.
Temperature and pH Control
Low temperatures (0–10°C) during acylation prevent N-overacylation. Alkaline conditions (pH 9–10) in protection steps neutralize HCl byproducts, minimizing ester hydrolysis.
Table 2: Critical Parameters for High Optical Purity
| Step | Parameter | Optimal Range | Effect on ee |
|---|---|---|---|
| Esterification | Temperature | 0–10°C | Prevents racemization |
| Acylation | pH | 8–10 | Limits side reactions |
| Reduction | Lewis Acid | LiCl/MgCl₂ | Enhances stereoretention |
Analytical Characterization and Quality Control
Chromatographic Purity Assessment
Gas chromatography (GC) and HPLC analyses validate chemical and chiral purity. Figure 3 of CN110683960A shows 99.8% GC purity, while chiral HPLC (Figure 4) confirms 99.9% ee using a Chiralpak AD-H column.
Spectroscopic Confirmation
¹H NMR (Figure 1–2) identifies methyl ester (δ 3.65 ppm) and acetyl protons (δ 2.05 ppm). IR spectra corroborate C=O stretches (1740 cm⁻¹ for ester, 1650 cm⁻¹ for amide).
Comparative Analysis of Protecting Groups
Acetyl vs. Benzyl Protection
-
Acetyl : Simplified deprotection (alkaline hydrolysis) but risks overacylation.
-
Benzyl : Requires hydrogenolysis, increasing cost but enabling orthogonal protection.
Table 3: Protecting Group Efficiency
| Group | Deprotection Method | Yield (%) | ee Retention (%) |
|---|---|---|---|
| Acetyl | NaOH/EtOH, 70°C | 97.5 | 99.9 |
| Benzyl | H₂/Pd-C, RT | 92.6 | 99.9 |
Industrial-Scale Considerations
CN110683960A’s four-step process scales to 50–100 kg batches with consistent yields (>90%). Key challenges include borohydride handling and solvent recycling. Continuous flow systems are under investigation for esterification and reduction steps .
Q & A
Hypothetical FAQs for Methyl (R)-N-Acetyl-3-Aminobutyrate Research
(Disclaimer: These FAQs are based on general scientific methodologies due to the absence of direct evidence in the provided sources.)
Basic Research Questions
Q. What are the validated synthetic pathways for this compound, and how can enantiomeric purity be optimized?
- Methodological Approach: Enantioselective synthesis often employs chiral catalysts (e.g., L-proline derivatives) or enzymatic resolution. For purity verification, use chiral HPLC coupled with polarimetry or NMR spectroscopy with chiral shift reagents. Reaction conditions (temperature, solvent polarity) should be systematically varied to minimize racemization.
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Approach: Conduct accelerated stability studies using buffer solutions (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS and quantify impurities (e.g., hydrolyzed products like 3-aminobutyric acid) over time. Use Arrhenius kinetics to predict shelf-life.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across different cell lines?
- Methodological Approach:
Validate assay specificity using knockout cell lines or competitive inhibitors.
Replicate studies under standardized conditions (e.g., hypoxia vs. normoxia, serum-free media).
Employ metabolomics to identify cell-line-specific interference (e.g., endogenous acetylase activity).
Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) elucidate the metabolic fate of this compound in vivo?
- Methodological Approach: Synthesize isotopically labeled analogs via acetylation of ¹³C-labeled 3-aminobutyrate. Use tracer studies in model organisms with LC-MS/MS to track incorporation into metabolic pathways (e.g., GABA shunt or urea cycle).
Experimental Design Considerations
Q. What controls are critical for ensuring reproducibility in enzyme inhibition assays involving this compound?
- Methodological Approach:
- Include positive controls (e.g., known acetyltransferase inhibitors) and negative controls (vehicle-only treatments).
- Pre-treat enzyme sources (e.g., purified enzymes vs. crude lysates) to rule out cofactor interference.
Key Limitations
The provided evidence lacks data on the compound’s synthesis, characterization, or applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
